

Application Notes and Protocols for Studying Homologous Recombination Deficiency with VLX600

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Compound of Interest		
Compound Name:	VLX600	
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Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway, and its deficiency (HRD) is a key vulnerability in several cancers, notably ovarian and breast cancers. Tumors with HRD are highly sensitive to therapies that induce DNA damage, such as platinum-based agents and PARP inhibitors (PARPis). **VLX600** is a small molecule iron chelator that has been identified as a potent inducer of a functional HRD phenotype in HR-proficient cancer cells. This document provides detailed application notes and experimental protocols for utilizing **VLX600** to study and induce HRD in a research setting.

VLX600 disrupts HR by inhibiting iron-dependent histone lysine demethylases (KDMs), which are essential for the recruitment of HR repair proteins, such as RAD51, to the sites of DNA damage.[1][2][3][4] This novel mechanism of action provides a valuable tool for investigating the biology of HRD and for developing new therapeutic strategies. By pharmacologically inducing an "HRD-like" state, **VLX600** can sensitize otherwise resistant, HR-proficient tumors to PARP inhibitors and platinum-based chemotherapy.[1][2][3][5]

Mechanism of Action: VLX600-Induced HRD



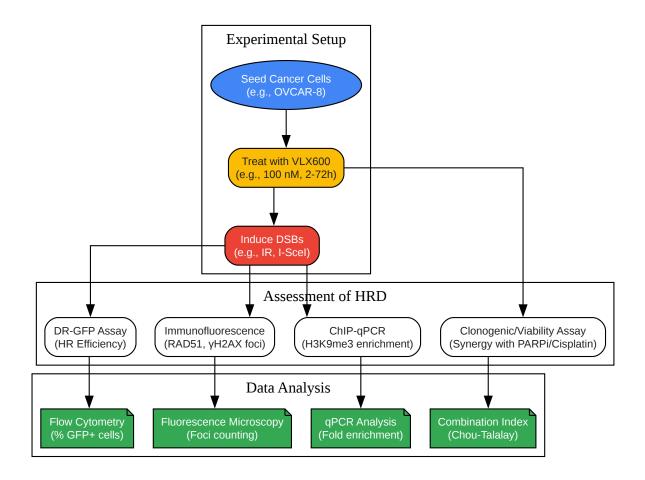
Methodological & Application

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VLX600's primary mechanism for inducing homologous recombination deficiency is through the chelation of intracellular iron. This leads to the inhibition of iron-dependent Jumonji domain-containing histone lysine demethylases (KDMs). Specific KDMs, such as those in the KDM4 family, are responsible for demethylating histone H3 at lysine 9 (H3K9me3), a modification that facilitates the recruitment of the RAD51 recombinase to DNA double-strand breaks. By inhibiting these KDMs, **VLX600** treatment leads to an accumulation of H3K9me3 at DSB sites, which in turn blocks the recruitment of RAD51 and other essential HR proteins, thereby disrupting the HR repair pathway.[1]







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